(5S)-5-methyl-2-piperazinone hydrochloride (5S)-5-methyl-2-piperazinone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609388-47-7
VCID: VC5155865
InChI: InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
SMILES: CC1CNC(=O)CN1.Cl
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61

(5S)-5-methyl-2-piperazinone hydrochloride

CAS No.: 1609388-47-7

Cat. No.: VC5155865

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61

* For research use only. Not for human or veterinary use.

(5S)-5-methyl-2-piperazinone hydrochloride - 1609388-47-7

Specification

CAS No. 1609388-47-7
Molecular Formula C5H11ClN2O
Molecular Weight 150.61
IUPAC Name (5S)-5-methylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
Standard InChI Key DIZRUANCFYJHNH-WCCKRBBISA-N
SMILES CC1CNC(=O)CN1.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

(5S)-5-Methyl-2-piperazinone hydrochloride consists of a six-membered piperazinone ring, where the 2-position is oxidized to a ketone, and the 5-position bears a methyl group in the S-configuration . The hydrochloride salt form enhances stability and solubility, as evidenced by its crystalline structure and hygroscopic nature. The IUPAC name, (5S)-5-methylpiperazin-2-one hydrochloride, reflects its stereochemistry and functional groups .

Table 1: Key Computed Properties of (5S)-5-Methyl-2-piperazinone Hydrochloride

PropertyValue
Molecular FormulaC5H11ClN2OC_5H_{11}ClN_2O
Molecular Weight150.61 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
Rotatable Bonds0
Exact Mass150.0559907 Da

Data derived from PubChem highlight its non-rotatable structure and hydrogen-bonding capacity, which influence its reactivity and pharmacokinetic profile.

Stereochemical Significance

The S-configuration at the 5-position is critical for interactions with chiral biological targets. The InChIKey DIZRUANCFYJHNH-WCCKRBBISA-N uniquely identifies this enantiomer, distinguishing it from its R-counterpart . Computational models confirm the stability of this configuration, which is preserved in synthetic routes involving reductive amination or cyclization .

Synthesis and Production Methods

Isolation and Purification

The hydrochloride salt is typically isolated via extraction with dichloroethane or ethyl acetate, followed by column chromatography . Crystallization from ethanol/water mixtures enhances purity, as noted in protocols for analogous compounds .

Physicochemical and Spectroscopic Properties

Solubility and Stability

(5S)-5-Methyl-2-piperazinone hydrochloride is soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in non-polar solvents like hexane. Its stability under ambient conditions is attributed to the hydrochloride counterion, which mitigates degradation .

Spectroscopic Characterization

  • IR Spectroscopy: Expected bands include νC=O\nu_{\text{C=O}} at ~1634 cm1^{-1} and νN-H\nu_{\text{N-H}} at ~3312 cm1^{-1} .

  • NMR: The 1H^1H-NMR spectrum would show a singlet for the methyl group (δ\delta 1.2–1.4 ppm) and multiplets for the piperazinone protons (δ\delta 3.0–4.0 ppm) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound’s piperazinone core is a privileged structure in drug design, featured in protease inhibitors and neuromodulators. For instance, WO2021059220A1 highlights the use of analogous piperidine-morpholine hybrids as dual inhibitors of chitinases, suggesting potential anti-inflammatory applications .

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